molecular formula C7H10N2O2S B1274187 5-Aminotoluene-2-sulphonamide CAS No. 94109-57-6

5-Aminotoluene-2-sulphonamide

Cat. No. B1274187
CAS RN: 94109-57-6
M. Wt: 186.23 g/mol
InChI Key: PPGSUPFDLFLUAL-UHFFFAOYSA-N
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Description

5-Aminotoluene-2-sulphonamide is a chemical compound that is part of the sulphonamide family. Sulphonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. The compound is structurally characterized by an amino group attached to a toluene ring which is further substituted with a sulphonyl group. This structure is a key component in the synthesis of more complex molecules that can exhibit a range of biological activities.

Synthesis Analysis

The synthesis of sulphonamide derivatives, such as 5-Aminotoluene-2-sulphonamide, can involve various chemical reactions. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of sulphonylamino acids indicates that the reaction conditions and the structure of the amino acid are critical factors that influence the synthesis process . Additionally, the palladium(0)-catalyzed cyclisation of 2-amino(tosyl) benzamides or sulphonamides can lead to the formation of biologically active compounds, suggesting that 5-Aminotoluene-2-sulphonamide could potentially be used as a starting material for such cyclisation reactions .

Molecular Structure Analysis

The molecular structure of 5-Aminotoluene-2-sulphonamide is important for its reactivity and interaction with biological targets. The presence of the amino group and the sulphonyl group on the toluene ring can influence the electronic distribution and the overall polarity of the molecule, which in turn can affect its ability to bind to enzymes or receptors within biological systems.

Chemical Reactions Analysis

Chemical reactions involving 5-Aminotoluene-2-sulphonamide can be complex and varied. The compound can undergo reactions typical of sulphonamides, such as the formation of sulphonylamino acids, as mentioned in the synthesis of 1-dimethylaminonaphthalene-5-sulphonamide . Moreover, the reactivity of the amino group and the sulphonyl group can lead to further chemical transformations, potentially yielding a variety of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aminotoluene-2-sulphonamide, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are crucial for its application in drug development and other chemical processes. For example, the solubility of the compound in various solvents can affect its bioavailability and the efficiency of its synthesis. The reactivity of the amino and sulphonyl groups can also determine the types of chemical reactions the compound can participate in, which is essential for the design of new pharmaceuticals.

Case Studies and Applications

Case studies involving 5-Aminotoluene-2-sulphonamide derivatives demonstrate their potential in therapeutic applications. For instance, a study on the anti-inflammatory, antinociceptive, and antioxidant activities of paratoluene sulphonamide derivatives of amino acids showed that these compounds exhibit significant anti-inflammatory and antinociceptive effects, although they did not produce an antioxidant effect . This suggests that 5-Aminotoluene-2-sulphonamide derivatives could be explored further for their potential use as anti-inflammatory and analgesic drugs.

Scientific Research Applications

1. Chemical Synthesis and Modifications

5-Aminotoluene-2-sulphonamide serves as a building block in the synthesis of various chemical compounds. For instance, it is used in the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the reaction with amino acids, indicating its utility in complex chemical reactions and the preparation of sulphonylamino acids (Neadle & Pollitt, 1965)(Neadle & Pollitt, 1965).

2. Antimicrobial and Antibacterial Applications

Sulphonamides, including 5-Aminotoluene-2-sulphonamide, have been studied for their antimicrobial properties. A study by Hafez & Awad (1992) synthesized new azo-dye sulphonamides with significant in vitro antibacterial activities, showcasing the antimicrobial potential of such compounds (Hafez & Awad, 1992).

3. Antiepileptic Agent Synthesis

The compound has been utilized in the synthesis of derivatives with potential antiepileptic properties. Warokar et al. (2012) synthesized thiadiazol sulphonamide derivatives that showed promising results as antiepileptic agents (Warokar et al., 2012).

4. Pharmacological Importance

Sulphonamides, including 5-Aminotoluene-2-sulphonamide, have a wide range of pharmacological applications. They have been used in the development of anticancer drugs, carbonic anhydrase inhibitors, antiviral agents, and more. For example, Ali et al. (2014) synthesized sulphonamides of L-glutamic acid with potential anticancer properties (Ali et al., 2014).

5. Biological Evaluation for Various Applications

The compound has been evaluated for various biological activities, including antimicrobial, antioxidant, and anticancer properties. Egbujor et al. (2020) synthesized alanine-derived bioactive sulphonamides, assessing their antimicrobial and antioxidant properties (Egbujor et al., 2020).

Safety And Hazards

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The future of sulfonamides lies in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

4-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGSUPFDLFLUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240617
Record name 5-Aminotoluene-2-sulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminotoluene-2-sulphonamide

CAS RN

94109-57-6
Record name 4-Amino-2-methylbenzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminotoluene-2-sulphonamide
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Record name 5-Aminotoluene-2-sulphonamide
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Record name 5-aminotoluene-2-sulphonamide
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Synthesis routes and methods

Procedure details

To chlorosulfuric acid (20 mL, 302 mmol), m-acetotoluidine (10 g, 67 mmol) was added at room temperature over 20 minutes, and subsequently, the mixture was heated to 70° C. and stirred for 8 hours. The mixture was cooled to room temperature, ice (50 g) was added to the reaction mixture, and the produced solid was collected by removing an aqueous layer by decantation. Subsequently, the obtained solid was washed with water (50 mL) to obtain a crude product. A solution of the obtained crude product in THF (50 mL) was cooled to 0° C., and concentrated ammonia water (20 mL) was added. Subsequently, the temperature of the mixture was raised to room temperature and the mixture was stirred for 2 hours. The reaction mixture was concentrated, water (100 mL) was added to the obtained solid, and filtration was carried out to give a crude product. To a solution of the obtained crude product in ethanol (200 mL), 6N hydrochloric acid (200 mL) was added at room temperature, and the mixture was heated under reflux and stirred for 3 hours. The reaction mixture was concentrated, methylene chloride (200 mL) was added to the obtained solid, and filtration was carried out to give the title compound (7.1 g, yield: 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
48%

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